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Introduction
Cholangiocarcinoma (CCA), a malignancy of the biliary tract, presents a significant therapeutic

challenge, particularly in its advanced stages. A subset of intrahepatic cholangiocarcinoma

(iCCA) is characterized by alterations in the Fibroblast Growth Factor Receptor (FGFR)

signaling pathway, most notably FGFR2 gene fusions. These genetic aberrations have

emerged as key therapeutic targets. E7090, also known as tasurgratinib, is a potent and

selective, orally available tyrosine kinase inhibitor of FGFR1, 2, and 3. This technical guide

provides an in-depth overview of E7090 for researchers and drug development professionals,

summarizing its mechanism of action, preclinical and clinical data, and detailed experimental

protocols relevant to its study in the context of cholangiocarcinoma.

Mechanism of Action: Targeting the Aberrant FGFR
Signaling Pathway
E7090 exerts its antitumor activity by selectively inhibiting FGFR1, 2, and 3. In

cholangiocarcinoma, the primary target is the constitutively activated FGFR2 fusion protein,

which drives oncogenic signaling. The binding of E7090 to the ATP-binding pocket of the FGFR

kinase domain blocks its phosphorylation and subsequent activation of downstream signaling

cascades. Key pathways inhibited by E7090 include the RAS-RAF-MEK-ERK (MAPK) pathway

and the PI3K-AKT pathway, which are crucial for tumor cell proliferation, survival, and
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angiogenesis. Preclinical studies have demonstrated that E7090 effectively reduces the

activation of MAPK and STAT3 signaling in cells harboring FGFR2 fusions[1].

FGFR Signaling Pathway and E7090 Inhibition.

Preclinical Data
The antitumor activity of E7090 has been demonstrated in various preclinical models of

cholangiocarcinoma harboring FGFR2 fusions.

In Vitro Activity
E7090 has shown potent inhibitory activity against the growth of cholangiocarcinoma cells with

different FGFR2 fusion partners in soft agar colony formation assays[1].

Cell Line (FGFR2 Fusion Partner) IC50 (nmol/L)

NIH3T3 (FGFR2-AHCYL1) 0.9 - 17.3

NIH3T3 (FGFR2-BICC1 type 1) 0.9 - 17.3

NIH3T3 (FGFR2-BICC1 type 2) 0.9 - 17.3

NIH3T3 (FGFR2-TXLNA) 0.9 - 17.3

NIH3T3 (FGFR2-KCTD1) 0.9 - 17.3

In Vivo Activity
Oral administration of E7090 led to significant, dose-dependent tumor growth inhibition in

mouse xenograft models, including a patient-derived xenograft (PDX) model of human

cholangiocarcinoma with an FGFR2-BICC1 fusion[1].
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Model Dose (mg/kg) Tumor Growth Inhibition

FGFR2-BICC1 type 2

expressing cells
12.5, 25, 50 Significant inhibition

FGFR2-TXLNA expressing

cells
12.5, 25, 50 Significant inhibition

FGFR2-KCTD1 expressing

cells
12.5, 25, 50 Significant inhibition

PDX model (FGFR2-BICC1) 50 >50% tumor regression

Clinical Data
The efficacy and safety of E7090 (tasurgratinib) have been evaluated in clinical trials involving

patients with advanced cholangiocarcinoma harboring FGFR2 gene fusions.

Phase I Study
A first-in-human Phase I study established a manageable safety profile for E7090 and

determined the recommended Phase II dose to be 140 mg once daily[2]. In the expansion

cohort of this study, promising clinical activity was observed in patients with FGFR2 fusion-

positive cholangiocarcinoma[2][3].

Patient Cohort
Number of
Patients

Objective
Response
Rate (ORR)

Disease
Control Rate
(DCR)

Median
Progression-
Free Survival
(PFS)

CCA with FGFR2

fusion
6

83.3% (5

patients)
100% 8.3 months

Phase II Study (NCT04238715)
A pivotal, multicenter, open-label, single-arm Phase II study evaluated the efficacy and safety of

tasurgratinib (140 mg daily) in Japanese and Chinese patients with unresectable, advanced, or

metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements who had received at
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least one prior gemcitabine-based chemotherapy regimen[4][5][6]. The primary endpoint was

the objective response rate (ORR).

Efficacy Results[4][5][6]

Efficacy Endpoint Result 95% Confidence Interval

Objective Response Rate

(ORR)
30.2% 19.2% - 43.0%

Disease Control Rate (DCR) 79.4% 67.3% - 88.5%

Median Duration of Response

(DoR)
5.6 months 3.7 - 9.3 months

Median Progression-Free

Survival (PFS)
5.4 months 3.7 - 5.6 months

Median Overall Survival (OS) 13.1 months 10.8 - 17.4 months

Safety Profile

Tasurgratinib demonstrated a manageable safety profile consistent with the known

pharmacological class of FGFR inhibitors[4][5][6].

Adverse Event (AE) Category Percentage of Patients

Any Treatment-Related AE 97%

Grade ≥3 Treatment-Related AEs 29%

Most Common Treatment-Related AE (any

grade)
Hyperphosphatemia (81.0%)

Most Common Grade ≥3 Treatment-Related

AEs

Increased lipase (6.3%), Hyperphosphatemia

(4.8%)

Fatal AEs (none considered treatment-related) 6%

Experimental Protocols
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Detailed methodologies are crucial for the replication and advancement of research. Below are

protocols for key experiments cited in the evaluation of E7090.

Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cancer cells, a hallmark of

malignant transformation.

Materials:

Base agar solution (e.g., 0.6% agar in complete culture medium)

Top agar solution (e.g., 0.3% agar in complete culture medium)

Cholangiocarcinoma cells harboring FGFR2 fusions

E7090 (tasurgratinib) at various concentrations

6-well plates

Incubator (37°C, 5% CO2)

Microscope for colony counting

Procedure:

Prepare the base agar layer by adding the 0.6% agar solution to each well of a 6-well plate

and allow it to solidify.

Harvest and count the cholangiocarcinoma cells.

Resuspend the cells in the 0.3% top agar solution at a desired density (e.g., 5,000

cells/well).

Add the cell-agar suspension on top of the solidified base layer.

Allow the top layer to solidify.

Add complete culture medium containing E7090 at various concentrations to each well.
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Incubate the plates for 2-3 weeks, replacing the medium with fresh E7090-containing

medium every 2-3 days.

Stain the colonies with crystal violet and count them under a microscope.

Calculate the IC50 value, which is the concentration of E7090 that inhibits colony formation

by 50%.

Patient-Derived Xenograft (PDX) Model
PDX models are valuable for in vivo efficacy studies as they closely recapitulate the

characteristics of the original patient tumor.

Materials:

Immunodeficient mice (e.g., NOD-scid or NSG)

Fresh tumor tissue from a cholangiocarcinoma patient with a confirmed FGFR2 fusion

Surgical tools

Matrigel (optional)

E7090 (tasurgratinib) formulated for oral administration

Calipers for tumor measurement

Procedure:

Obtain fresh tumor tissue from a patient with FGFR2 fusion-positive cholangiocarcinoma

under sterile conditions.

Mechanically mince the tumor tissue into small fragments (1-2 mm³).

Implant the tumor fragments subcutaneously into the flank of the immunodeficient mice, with

or without Matrigel.

Monitor the mice for tumor growth.
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Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Administer E7090 orally to the treatment group at the desired doses and schedule. The

control group receives the vehicle.

Measure the tumor volume with calipers at regular intervals (e.g., twice a week).

Continue treatment and monitoring until the tumors in the control group reach a

predetermined endpoint.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

histopathology, biomarker analysis).

Western Blotting for Phosphorylated Proteins
This technique is used to assess the phosphorylation status of FGFR and its downstream

signaling proteins.

Materials:

Cholangiocarcinoma cells with FGFR2 fusions

E7090 (tasurgratinib)

Lysis buffer containing protease and phosphatase inhibitors

SDS-PAGE gels

PVDF membranes

Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-

ERK)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system
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Procedure:

Culture the cholangiocarcinoma cells and treat them with E7090 at various concentrations

for the desired time.

Lyse the cells in lysis buffer on ice.

Determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-

specific antibody binding.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Wash the membrane again and add the chemiluminescent substrate.

Detect the signal using an imaging system.

Analyze the band intensities to determine the levels of phosphorylated and total proteins.

Fluorescence In Situ Hybridization (FISH) for FGFR2
Gene Rearrangements
FISH is a cytogenetic technique used to detect and localize specific DNA sequences on

chromosomes, and it is a key method for identifying FGFR2 gene rearrangements in tumor

samples.

Materials:

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

FISH probe for the FGFR2 gene (break-apart probe)

Pre-treatment reagents (e.g., deparaffinization solutions, protease)
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Hybridization buffer

Wash buffers

DAPI counterstain

Fluorescence microscope with appropriate filters

Procedure:

Cut thin sections (4-5 µm) from the FFPE tumor block and mount them on slides.

Deparaffinize and rehydrate the tissue sections.

Perform antigen retrieval and protease digestion to unmask the target DNA.

Denature the DNA in the tissue section and the FISH probe.

Apply the FISH probe to the tissue section and hybridize overnight in a humidified chamber.

Perform post-hybridization washes to remove unbound probe.

Counterstain the nuclei with DAPI.

Analyze the slides under a fluorescence microscope. In a normal cell, the two fluorescent

signals from the break-apart probe will appear as a single fused signal. In a cell with an

FGFR2 rearrangement, the signals will be split apart.

Score a sufficient number of tumor cell nuclei to determine the percentage of cells with the

rearrangement.

Clinical Trial Assessment Criteria
RECIST 1.1
The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is a standardized set

of rules for assessing tumor response in clinical trials.

Target Lesions: Up to 5 measurable lesions in total, with a maximum of 2 per organ.
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Complete Response (CR): Disappearance of all target lesions.

Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.

Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions

from the nadir.

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to

qualify for PD.

CTCAE v4.03
The Common Terminology Criteria for Adverse Events (CTCAE) version 4.03 is a standardized

system for grading the severity of adverse events in cancer clinical trials.

Grade 1: Mild; asymptomatic or mild symptoms.

Grade 2: Moderate; minimal, local, or noninvasive intervention indicated.

Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization

indicated.

Grade 4: Life-threatening consequences; urgent intervention indicated.

Grade 5: Death related to the adverse event.

Conclusion
E7090 (tasurgratinib) has demonstrated significant antitumor activity and a manageable safety

profile in patients with advanced cholangiocarcinoma harboring FGFR2 fusions. Its selective

mechanism of action, coupled with promising preclinical and clinical data, positions it as a

valuable therapeutic option for this patient population. This technical guide provides a

comprehensive resource for researchers and clinicians working to further understand and

utilize E7090 in the fight against cholangiocarcinoma. The provided experimental protocols

offer a foundation for continued research into the efficacy and mechanisms of this targeted

therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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